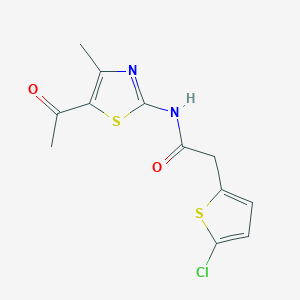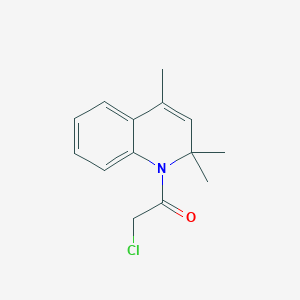
2-Chloro-1-(2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
2-Chloro-1-(2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone derivatives have been identified for their promising anticancer activities. Research demonstrates that certain quinoline derivatives exhibit high antiproliferative activity against cancer cell lines by interacting with DNA and inhibiting key cellular processes such as DNA topoisomerase II. These compounds can induce cell cycle arrest and potentially lead to apoptosis, suggesting their utility in cancer therapy (L. D. Via et al., 2008). Furthermore, 4-anilinofuro[2,3-b]quinoline derivatives have been synthesized and shown to be selectively active against non-small-cell lung cancers, highlighting the compound's specificity and effectiveness in oncological research (Yu‐Wen Chen et al., 2011).
Catalytic Behavior in Polymerization
The synthesis and characterization of iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines, derived from quinoline derivatives, have shown significant catalytic activity in ethylene reactivity, including oligomerization and polymerization. This indicates the potential of quinoline derivatives in the development of new catalysts for polymer production, which is crucial for various industrial applications (Wen‐Hua Sun et al., 2007).
Antimicrobial Activity
Research into substituted 1,2,3-triazoles incorporating quinoline moieties has led to the development of compounds with notable antimicrobial activities. These compounds represent a potential line of research for the development of new antimicrobial agents, which is increasingly important in the face of rising antibiotic resistance (Bantwal Shivarama Holla et al., 2005).
Antioxidant Properties and DNA Binding
Novel chloroquinoline derivatives have been synthesized and evaluated for their antioxidant activity and their ability to bind to calf thymus DNA (CT-DNA). These studies provide insights into the multifunctional applications of quinoline derivatives, including their potential role in combating oxidative stress-related diseases and their interaction with DNA for possible therapeutic applications (S. Murugavel et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-1-(2,2,4-trimethylquinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-10-8-14(2,3)16(13(17)9-15)12-7-5-4-6-11(10)12/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTOCXSDAYZGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)CCl)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,2,4-trimethyl-2H-quinolin-1-yl)-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)cyclopropanamine](/img/structure/B2766361.png)

![Tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B2766363.png)
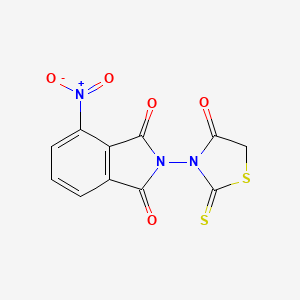
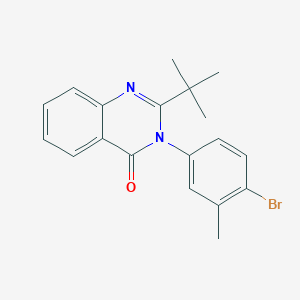
![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-phenylcyclohexyl)amino]acetamide](/img/structure/B2766367.png)
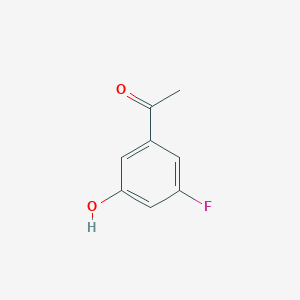
![2-Methyl-4-[4-(2-thienylcarbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2766371.png)
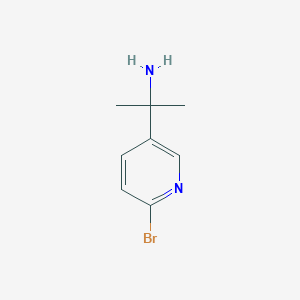
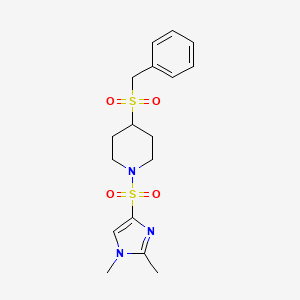
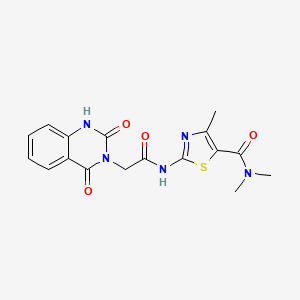
![1,7-dimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766379.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2766381.png)
